Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate
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Overview
Description
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is a synthetic organic compound characterized by the presence of an oxetane ring, a pyrrolidine ring, and a benzyl ester group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate typically involves the formation of the oxetane ring followed by the introduction of the pyrrolidine and benzyl ester groups. One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring. This can be achieved through intramolecular etherification or epoxide ring opening/ring closing reactions . The pyrrolidine ring can be introduced via nucleophilic substitution reactions, and the benzyl ester group can be added through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxetane or pyrrolidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the oxetane or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.
Scientific Research Applications
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pyrrolidine ring may enhance the compound’s binding affinity to specific targets, while the benzyl ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(5-oxopyrrolidin-2-yl)propanoate: Similar in structure but with a different arrangement of functional groups.
Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate: Contains an oxetane ring and a piperazine ring, offering different chemical properties.
Uniqueness
Benzyl 2-[3-(pyrrolidin-1-yl)oxetan-3-yl]acetate is unique due to its specific combination of an oxetane ring, a pyrrolidine ring, and a benzyl ester group. This combination imparts distinct physicochemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
benzyl 2-(3-pyrrolidin-1-yloxetan-3-yl)acetate |
InChI |
InChI=1S/C16H21NO3/c18-15(20-11-14-6-2-1-3-7-14)10-16(12-19-13-16)17-8-4-5-9-17/h1-3,6-7H,4-5,8-13H2 |
InChI Key |
BJRFQDVOPWDCQL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2(COC2)CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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